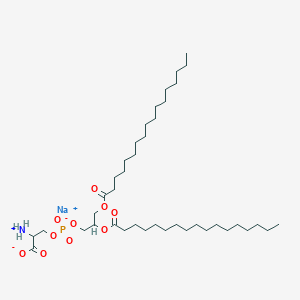

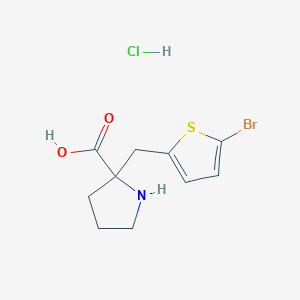

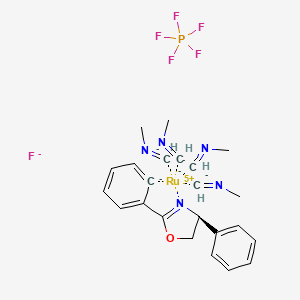

![molecular formula C20H20O2 B12316620 17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17-etinil-13-metil-12,14,15,16-tetrahidro-11H-ciclopenta[a]fenantreno-3,17-diol: es un compuesto sintético conocido por su potente actividad estrogénica. Está estructuralmente relacionado con los estrógenos naturales y se utiliza en diversas aplicaciones farmacéuticas, particularmente en la terapia de reemplazo hormonal y los anticonceptivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 17-etinil-13-metil-12,14,15,16-tetrahidro-11H-ciclopenta[a]fenantreno-3,17-diol implica múltiples pasos, comenzando desde precursores esteroideos. Un método común implica la alquilación del estradiol en la posición 17 con un grupo etinilo. Este proceso generalmente requiere el uso de bases fuertes y agentes etilinantes en condiciones controladas .

Métodos de producción industrial

La producción industrial de este compuesto a menudo involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización y cromatografía para eliminar impurezas y lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

17-etinil-13-metil-12,14,15,16-tetrahidro-11H-ciclopenta[a]fenantreno-3,17-diol experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir los grupos hidroxilo en cetonas o aldehídos.

Reducción: Las reacciones de reducción pueden modificar el grupo etinilo u otros grupos funcionales.

Sustitución: Las reacciones de halogenación y otras reacciones de sustitución pueden ocurrir en posiciones específicas en el esqueleto esteroideo

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y agentes halogenantes como el bromo. Las condiciones de reacción varían según la transformación deseada, pero a menudo involucran temperaturas controladas y atmósferas inertes .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

17-etinil-13-metil-12,14,15,16-tetrahidro-11H-ciclopenta[a]fenantreno-3,17-diol tiene varias aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en estudios de química esteroidea y metodologías sintéticas.

Biología: Investigado por sus efectos en los procesos celulares y las interacciones con los receptores hormonales.

Medicina: Empleado en la terapia de reemplazo hormonal y las formulaciones anticonceptivas debido a su actividad estrogénica.

Industria: Utilizado en la producción de productos farmacéuticos y como patrón de referencia en química analítica .

Mecanismo De Acción

El compuesto ejerce sus efectos uniéndose a los receptores de estrógenos en los tejidos diana. Esta unión activa el receptor, lo que lleva a cambios en la expresión genética y efectos fisiológicos posteriores. El grupo etinilo en la posición 17 mejora su estabilidad y biodisponibilidad al prevenir el metabolismo rápido .

Comparación Con Compuestos Similares

Compuestos similares

Estradiol: Un estrógeno natural con estructura similar pero sin el grupo etinilo.

Etinilestradiol: Un estrógeno sintético estrechamente relacionado con propiedades farmacológicas similares.

Noretindrona: Una progestina sintética con similitudes estructurales pero diferente actividad hormonal .

Singularidad

17-etinil-13-metil-12,14,15,16-tetrahidro-11H-ciclopenta[a]fenantreno-3,17-diol es único debido a su sustitución de etinilo, que mejora su potencia y estabilidad en comparación con los estrógenos naturales. Esta modificación permite efectos hormonales más efectivos y duraderos .

Propiedades

IUPAC Name |

17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADRLWZAEUTLMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

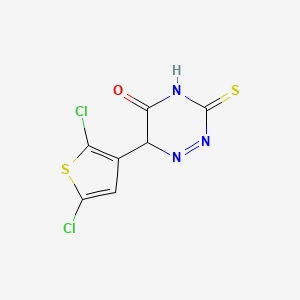

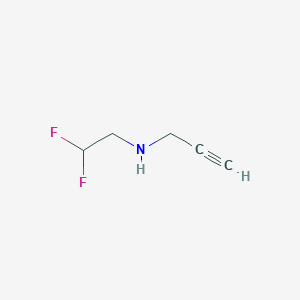

![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)

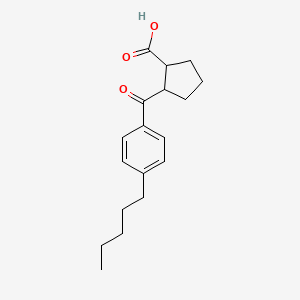

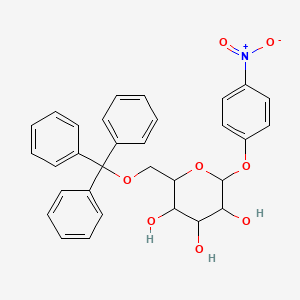

![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)

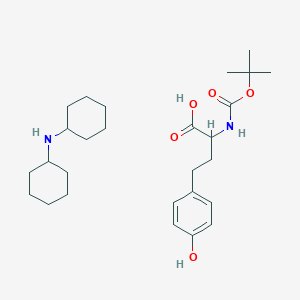

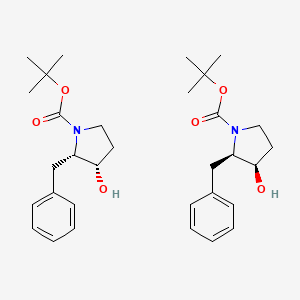

![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)

![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)

![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)